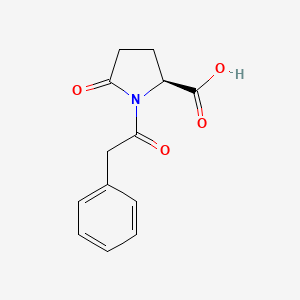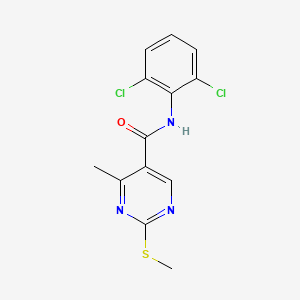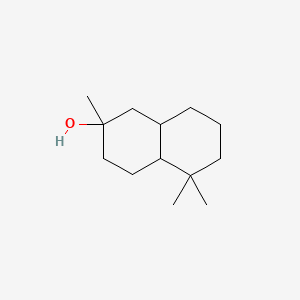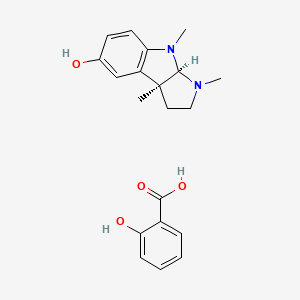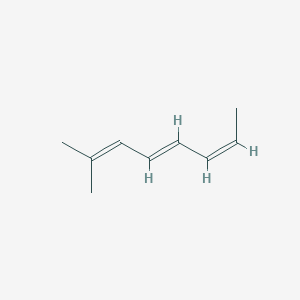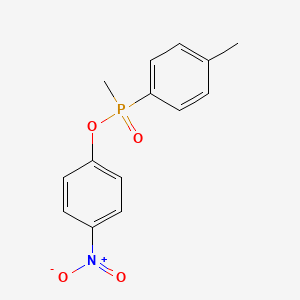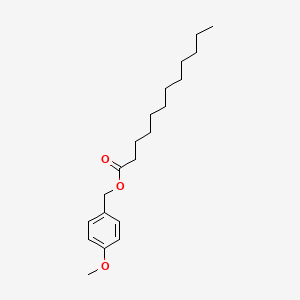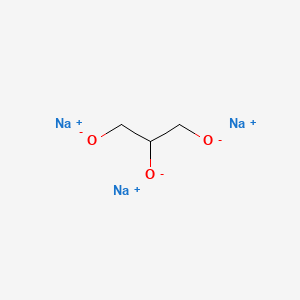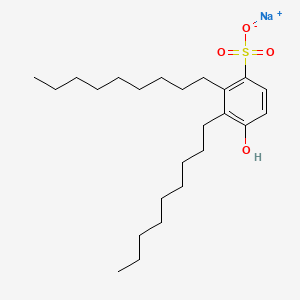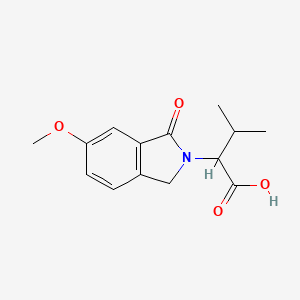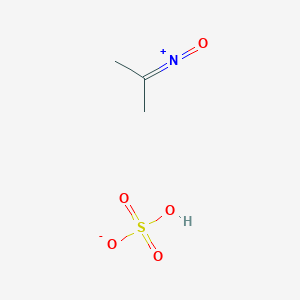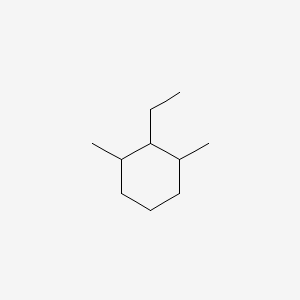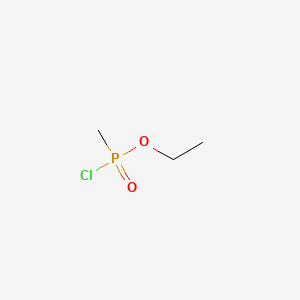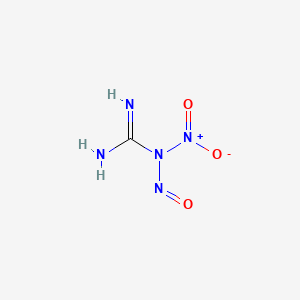
Guanidine, N-nitro-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Guanidine, N-nitro-N-nitroso- has numerous applications in scientific research. It is widely used as a mutagen in genetic studies to induce mutations in bacterial cells, which helps in understanding the mechanisms of mutagenesis and DNA repair . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological molecules .
Mechanism of Action
The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .
Comparison with Similar Compounds
Guanidine, N-nitro-N-nitroso- is similar to other nitroso compounds, such as N-methyl-N-nitroso-N-nitroguanidine and N-nitrosourea. it is unique in its specific reactivity and the types of DNA damage it induces . Other similar compounds include dimethylnitrosamine and ethylnitrosourea, which also have mutagenic and carcinogenic properties but differ in their chemical structures and reactivity .
Properties
CAS No. |
34225-54-2 |
|---|---|
Molecular Formula |
CH3N5O3 |
Molecular Weight |
133.07 g/mol |
IUPAC Name |
1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |
InChI Key |
HMVYERAUBSAVAX-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N(N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


